molecular formula C9H7FN2O2S B15223831 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride

1-Phenyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B15223831
M. Wt: 226.23 g/mol
InChI Key: WWXYEVVHAGXAIC-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a sulfonyl fluoride group attached to the carbon atom at position 4. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride typically involves the cyclocondensation of phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by sulfonylation with a sulfonyl fluoride reagent. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then treated with sulfonyl fluoride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Oxidation and reduction: Products include pyrazolines and pyrazolidines.

Scientific Research Applications

1-Phenyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrazole-4-sulfonyl fluoride involves the inhibition of specific enzymes by forming covalent bonds with the active site residues. The sulfonyl fluoride group is highly reactive and can form stable adducts with nucleophilic amino acid residues such as serine and cysteine. This covalent modification can lead to the inactivation of the enzyme and disruption of its biological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity and specificity towards nucleophilic residues in enzymes. This makes it a valuable tool in chemical biology for the study of enzyme function and inhibition .

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

1-phenylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

WWXYEVVHAGXAIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)F

Origin of Product

United States

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